methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate
Description
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative characterized by a methyl ester group linked to a pyrazole ring substituted with an amino group at position 3 and a methyl group at position 3. The amino and ester groups confer both hydrogen-bonding capability and hydrolytic instability, making it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(3-amino-4-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-5-3-10(9-7(5)8)4-6(11)12-2/h3H,4H2,1-2H3,(H2,8,9) |
InChI Key |
PSRWZZVUZQHUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{3-Amino-4-methyl-1H-pyrazole} + \text{Methyl bromoacetate} \xrightarrow{\text{Base}} \text{Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate}
$$
Key Conditions:
- Base : Commonly used bases include potassium carbonate or sodium hydroxide.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred.
- Temperature : The reaction is typically conducted at elevated temperatures (50–80°C) to enhance the nucleophilicity of the amino group.
Advantages:
- High yield due to the strong nucleophilicity of the amino group.
- Straightforward reaction setup.
Limitations:
- Requires careful control of temperature to prevent side reactions.
Condensation of Hydrazines with 1,3-Dicarbonyl Compounds
This method utilizes the condensation reaction between hydrazines and 1,3-dicarbonyl compounds (or their equivalents) to form the pyrazole ring, followed by esterification.
Reaction Scheme:
$$
\text{Hydrazine derivative} + \text{1,3-Dicarbonyl compound} \rightarrow \text{Pyrazole intermediate} \rightarrow \text{Esterification to form methyl 2-(3-amino-4-methylpyrazol-1-yl)acetate}
$$
Key Steps:
- Formation of Pyrazole Ring : Reaction of hydrazine hydrate with a β-ketoester or diketone.
- Esterification : Conversion of the carboxylic acid group into a methyl ester using reagents like methanol and acid catalysts (e.g., sulfuric acid).
Advantages:
- Provides access to a wide range of pyrazole derivatives by varying dicarbonyl precursors.
Limitations:
Azide Coupling Method
This method is based on the azide coupling reaction, which is known for its efficiency in synthesizing amino-substituted derivatives.
Reaction Scheme:
$$
\text{Hydrazide intermediate} + \text{Sodium azide (NaN}_3\text{)} \xrightarrow{\text{Acid}} \text{Azide derivative} \xrightarrow{\text{Reduction}} \text{Amino-pyrazole ester}
$$
Key Steps:
- Preparation of hydrazide intermediates from pyrazole precursors.
- Conversion into azides under acidic conditions.
- Reduction of azides to amino groups using reducing agents like triphenylphosphine or catalytic hydrogenation.
Advantages:
- High regioselectivity and minimal side products.
Limitations:
Direct Esterification Using Protected Intermediates
In this approach, protected pyrazole derivatives are used as intermediates, which are later deprotected and esterified.
Reaction Scheme:
$$
\text{Protected pyrazole derivative} \xrightarrow{\text{Deprotection}} \text{Amino-pyrazole} + \text{Methylating agent} \rightarrow \text{Methyl 2-(3-amino-4-methylpyrazol-1-yl)acetate}
$$
Key Conditions:
- Deprotection is typically carried out using acidic or basic hydrolysis.
Advantages:
- High purity of final product due to intermediate protection steps.
Limitations:
- Involves additional synthetic steps and reagents for protection/deprotection cycles.
Summary Table
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Reaction with Methyl Bromoacetate | Methyl bromoacetate, base | High yield, simple setup | Temperature-sensitive |
| Condensation with 1,3-Dicarbonyl Compounds | Hydrazines, β-ketoesters | Versatile for derivative synthesis | Multi-step process |
| Azide Coupling | Sodium azide, acid catalyst | Regioselective | Hazardous azides |
| Direct Esterification | Protected intermediates | High product purity | Additional protection steps required |
Chemical Reactions Analysis
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . In biological systems, it may target pathways involved in cell signaling and metabolism, leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds (Table 1) exhibit structural similarity to methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, with variations in substituent positions, functional groups, and molecular weights.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Physicochemical and Reactivity Differences
- Amino Group Positioning: The target compound’s amino group at position 3 (vs. Bernstein et al. note that such positional changes can dramatically affect supramolecular assembly .
- Functional Group Variations: The ethanol derivative (948571-47-9) lacks an ester, increasing hydrophilicity but reducing stability under acidic conditions compared to the methyl ester analogs . The bromo-substituted analog (1072944-71-8) exhibits higher reactivity in nucleophilic substitutions, making it a key intermediate in palladium-catalyzed reactions .
- Trifluoromethyl Effects : The trifluoromethyl group in the ethyl ester derivative (CAS 8) enhances metabolic stability and membrane permeability, a critical feature in drug design .
Crystallographic and Analytical Insights
X-ray crystallography, facilitated by programs like SHELXL and WinGX, reveals differences in molecular geometry. The amino group in the target compound likely forms intramolecular hydrogen bonds with the ester carbonyl, a feature absent in bromo-substituted analogs. Such interactions are critical for predicting solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
